molecular formula C16H16N2O2S B2757531 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide CAS No. 299950-80-4

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

Cat. No.: B2757531
CAS No.: 299950-80-4
M. Wt: 300.38
InChI Key: HBZFDBXAIMFVHN-UHFFFAOYSA-N
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Description

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a tolyl group, and a carbamothioyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide typically involves the reaction of phenoxyacetic acid with m-tolyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .

Chemical Reactions Analysis

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide can be compared with other phenoxyacetamide derivatives, such as:

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFDBXAIMFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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